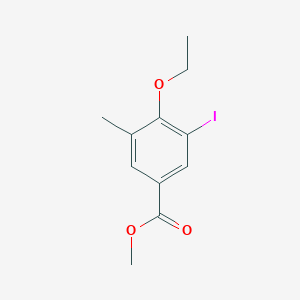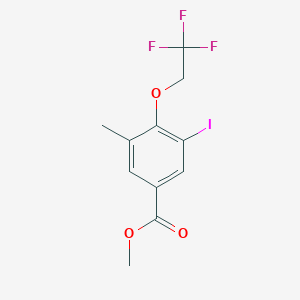
1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and ethoxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene typically involves the bromination of 2-(2-ethoxyethoxy)-3-fluorobenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(2-ethoxyethoxy)-3-fluorobenzene, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives like 2-(2-ethoxyethoxy)-3-fluoroaniline.
Oxidation: Formation of 2-(2-ethoxyethoxy)-3-fluorobenzoic acid.
Reduction: Formation of 2-(2-ethoxyethoxy)-3-fluorobenzene.
Applications De Recherche Scientifique
1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethoxyethoxy groups are targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(2-methoxyethoxy)benzene
- 1-Bromo-2-(2-ethoxyethoxy)benzene
- 1-Bromo-3-fluorobenzene
Comparison: 1-Bromo-2-(2-ethoxyethoxy)-3-fluorobenzene is unique due to the presence of both ethoxyethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations.
Propriétés
IUPAC Name |
1-bromo-2-(2-ethoxyethoxy)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-2-13-6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYIPRAOSHGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














